molecular formula C18H30N2O2 B12494131 4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol

4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B12494131
M. Wt: 306.4 g/mol
InChI Key: YPTJQGIRFIIISJ-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxybenzyl group, an aminoethyl chain, and three methyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Attachment of the Aminoethyl Chain: The aminoethyl chain can be attached through a reductive amination reaction involving an appropriate aldehyde or ketone and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the aminoethyl chain using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(4-Methoxybenzyl)amino]ethyl}-4-methylpiperidine: Similar structure but with fewer methyl groups.

    4-{2-[(4-Methoxyphenyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol: Similar structure but with a phenyl group instead of a benzyl group.

    4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidine: Similar structure but without the hydroxyl group.

Uniqueness

4-{2-[(4-Methoxybenzyl)amino]ethyl}-1,2,5-trimethylpiperidin-4-ol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

4-[2-[(4-methoxyphenyl)methylamino]ethyl]-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C18H30N2O2/c1-14-13-20(3)15(2)11-18(14,21)9-10-19-12-16-5-7-17(22-4)8-6-16/h5-8,14-15,19,21H,9-13H2,1-4H3

InChI Key

YPTJQGIRFIIISJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CCNCC2=CC=C(C=C2)OC)O

Origin of Product

United States

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